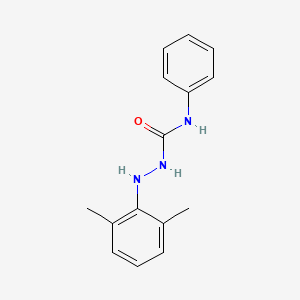![molecular formula C10H16N4 B12566035 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine CAS No. 143886-53-7](/img/structure/B12566035.png)
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with dimethyl and pyrrolidinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine typically involves the reaction of 2,4-dimethyl-1,3,5-triazine with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine involves its interaction with specific molecular targets. The pyrrolidinylmethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The triazine ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,3,5-triazine: Lacks the pyrrolidinylmethyl group, resulting in different chemical and biological properties.
6-(Pyrrolidin-1-yl)-1,3,5-triazine: Similar structure but without the dimethyl substitutions, affecting its reactivity and applications.
Pyrrolidinylmethyl-substituted pyrimidines: Share the pyrrolidinylmethyl group but have a different core structure, leading to distinct properties and uses.
Uniqueness
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine is unique due to the combination of the triazine ring with both dimethyl and pyrrolidinylmethyl groups. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
143886-53-7 |
|---|---|
Molecular Formula |
C10H16N4 |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2,4-dimethyl-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H16N4/c1-8-11-9(2)13-10(12-8)7-14-5-3-4-6-14/h3-7H2,1-2H3 |
InChI Key |
CZTNPKWEIIDCQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)CN2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


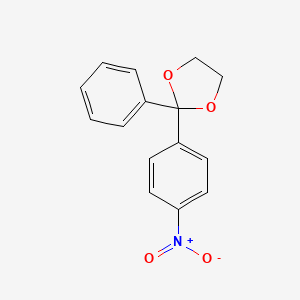
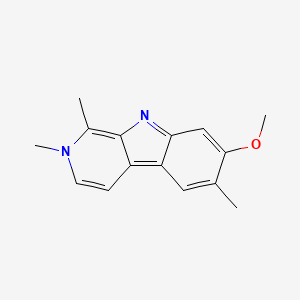
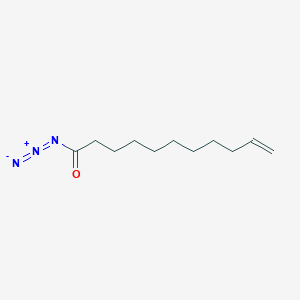
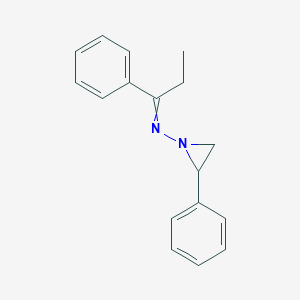

![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
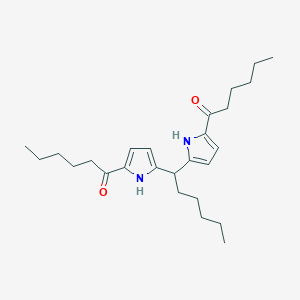
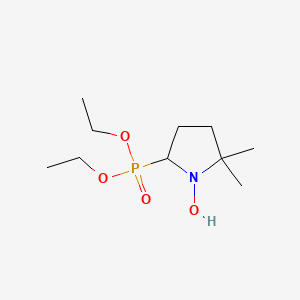
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)

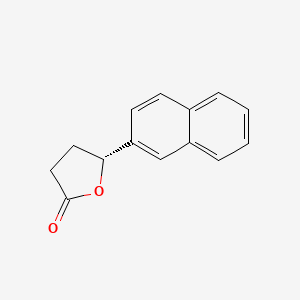

acetyl fluoride](/img/structure/B12566023.png)
